Sezolamide

Description

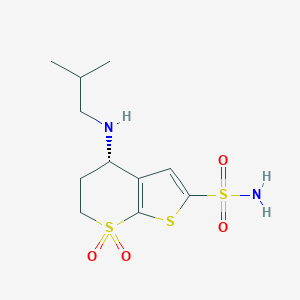

Structure

3D Structure

Properties

CAS No. |

123308-22-5 |

|---|---|

Molecular Formula |

C11H18N2O4S3 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |

InChI Key |

JFLUCCKXAYBETQ-VIFPVBQESA-N |

SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Isomeric SMILES |

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Synonyms |

(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Chessboard: A Technical Guide to Carbonic Anhydrase Inhibitors in the Ciliary Body

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Molecular Target: Carbonic Anhydrase Isozymes

The principal molecular targets of Sezolamide and other carbonic anhydrase inhibitors in the ciliary body are the various isoforms of the zinc-containing enzyme, carbonic anhydrase.[1] This enzyme plays a crucial role in the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and a proton.[1] In the ciliary epithelium, this process is fundamental to the secretion of aqueous humor. By inhibiting carbonic anhydrase, these drugs reduce the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.[1][2]

The human eye expresses several CA isoforms, with carbonic anhydrase II (CA-II) being a predominant and highly active cytosolic form in the ciliary processes.[3] Other isoforms, including CA-IV (a membrane-bound form) and CA-XII, are also present and contribute to aqueous humor secretion.[3] The efficacy of a topical CAI is therefore dependent on its ability to penetrate the cornea and reach the ciliary body in sufficient concentrations to inhibit these key isoforms.[1]

Quantitative Analysis of CAI Affinity for Carbonic Anhydrase Isoforms

The inhibitory potency of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity and greater potency of the inhibitor for the enzyme. The following table summarizes the available inhibition data for Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) | CA-II (IC50, nM) |

| Acetazolamide | 250 | 12 | 74 | 5.7 | 30[4] |

| Dorzolamide | 6000[5] | 1.9[5][6] | 31[5][6] | - | - |

| Brinzolamide | - | 14 | - | - | 3.19[6] |

Experimental Protocols for Determining Molecular Interactions

The quantitative data presented above are determined through precise biochemical assays. Understanding these methodologies is critical for the interpretation of inhibition data and for the design of new drug discovery campaigns.

Stopped-Flow CO2 Hydration Assay

This is a widely used method to determine the kinetic parameters of carbonic anhydrase inhibition.[7] It measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide.[7]

Principle: The assay is conducted in a stopped-flow spectrophotometer that rapidly mixes a solution containing the carbonic anhydrase enzyme and the inhibitor with a CO2-saturated solution.[7] The subsequent hydration of CO2 leads to the formation of carbonic acid and a rapid drop in pH, which is monitored in real-time using a pH indicator dye.[5][8] The rate of this pH change is proportional to the enzyme's activity. By measuring the initial rates of reaction at different inhibitor concentrations, the inhibition constant (Ki) can be determined.

Detailed Methodology:

-

Reagent Preparation:

-

Buffer: A suitable buffer with a pH indicator (e.g., phenol (B47542) red) is prepared. The pH is adjusted to be in the sensitive range of the indicator.

-

Enzyme Solution: A stock solution of purified human carbonic anhydrase (e.g., hCA-II) is prepared in the assay buffer.

-

Inhibitor Solutions: Serial dilutions of the test compound (e.g., this compound) are prepared in the assay buffer.

-

CO2 Solution: A CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.[5]

-

-

Stopped-Flow Measurement:

-

One syringe of the stopped-flow instrument is loaded with the enzyme/inhibitor solution, and the other syringe is loaded with the CO2-saturated solution.[7]

-

The solutions are rapidly mixed in the observation cell of the spectrophotometer.

-

The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at its maximum absorbance wavelength.[7]

-

-

Data Analysis:

-

The initial velocity (rate of absorbance change) of the reaction is calculated for each inhibitor concentration.

-

The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

-

Signaling Pathways Modulated by Carbonic Anhydrase Inhibitors

Primary Signaling Pathway: Inhibition of Aqueous Humor Formation

The established mechanism of action for carbonic anhydrase inhibitors in the ciliary body is the direct inhibition of carbonic anhydrase, which disrupts the formation of aqueous humor.

This pathway illustrates that by blocking carbonic anhydrase, this compound and other CAIs reduce the availability of bicarbonate ions necessary for solute and fluid transport into the posterior chamber, thereby lowering intraocular pressure.

Potential Secondary Signaling Pathway: Involvement of Soluble Adenylyl Cyclase (sAC)

Recent research on Acetazolamide suggests a potential secondary mechanism involving the activation of soluble adenylyl cyclase (sAC), an enzyme that produces the second messenger cyclic AMP (cAMP).[9] sAC is expressed in the non-pigmented ciliary epithelium and is sensitive to bicarbonate concentrations.

The proposed mechanism suggests that the inhibition of carbonic anhydrase leads to an intracellular accumulation of bicarbonate, which in turn activates sAC. The resulting increase in cAMP may then influence ion transport processes in the ciliary epithelium, although the precise downstream effects on aqueous humor dynamics are still under investigation.

Conclusion

While specific quantitative binding and inhibition data for this compound are not yet widely published, its primary molecular targets within the ciliary body are unequivocally the carbonic anhydrase isozymes, particularly CA-II. By inhibiting these enzymes, this compound effectively reduces the rate of aqueous humor formation, a cornerstone in the management of glaucoma. The well-established data for analogous compounds like Dorzolamide and Brinzolamide provide a strong foundation for understanding its mechanism of action. Furthermore, emerging research into secondary signaling pathways, such as the potential involvement of soluble adenylyl cyclase, highlights the ongoing exploration into the multifaceted effects of carbonic anhydrase inhibitors in ocular physiology. Continued research and the public dissemination of quantitative data for newer agents like this compound are crucial for advancing our understanding and optimizing the therapeutic use of this important class of drugs.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Sezolamide and its Interaction with Ocular Carbonic Anhydrase Isozymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sezolamide (formerly known as MK-417) is a potent, topically active carbonic anhydrase inhibitor (CAI) developed for the management of elevated intraocular pressure (IOP) in glaucoma.[1][2] Its therapeutic effect is derived from the targeted inhibition of specific carbonic anhydrase (CA) isozymes within the ciliary body of the eye, leading to a reduction in aqueous humor secretion. This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory effects on key ocular CA isozymes, and the experimental protocols used to characterize these interactions.

Introduction: Carbonic Anhydrase in Ocular Physiology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] In the eye, CAs are crucial for the secretion of aqueous humor, the clear fluid that fills the anterior and posterior chambers. This process is primarily driven by the active transport of ions across the ciliary epithelium, which creates an osmotic gradient that draws water into the posterior chamber.[5]

Several CA isozymes are present in the human eye, with the most functionally significant for aqueous humor production being:

-

CA-II: A highly active and abundant cytosolic isozyme found in the non-pigmented ciliary epithelium.[4]

-

CA-IV: A membrane-bound isozyme located on the apical and basolateral membranes of the ciliary epithelium.

-

CA-XII: Another transmembrane isozyme also implicated in ion transport.[4]

-

CA-I: A cytosolic isozyme, though less catalytically active than CA-II.[6]

By inhibiting these enzymes, particularly CA-II and CA-IV, CAIs like this compound reduce the rate of bicarbonate formation. This, in turn, diminishes the secretion of ions and the subsequent flow of water, leading to a decrease in aqueous humor production and a reduction in IOP.[5]

Quantitative Analysis of Carbonic Anhydrase Inhibition

The potency of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency.

Table 1: Comparative Inhibition Constants (Kᵢ) of Sulfonamide Inhibitors Against Key Human Carbonic Anhydrase Isozymes

| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |

| Dorzolamide (B1670892) | 3000 | 3.5 | 53 | 2.4 | 4.6 |

| Brinzolamide | 3900 | 3.1 | 42 | 3.2 | 5.2 |

Note: Data compiled from multiple sources for comparative purposes. Actual values may vary slightly between studies depending on assay conditions.[7][8][9]

Mechanism of Action and Signaling Pathway

This compound, as a sulfonamide-based inhibitor, exerts its function through a direct interaction with the carbonic anhydrase active site. The primary mechanism involves the coordination of the deprotonated sulfonamide group (R-SO₂-NH⁻) to the Zn²⁺ ion that is essential for the enzyme's catalytic activity. This binding event displaces the zinc-bound water molecule (or hydroxide (B78521) ion) that is the key nucleophile in the CO₂ hydration reaction, thereby rendering the enzyme inactive.

The physiological consequence of this inhibition in the ciliary body is a disruption of the ion transport system responsible for aqueous humor secretion. The reduction in bicarbonate production limits the availability of this ion for the Cl⁻/HCO₃⁻ exchange mechanism and alters the electrochemical gradients that drive Na⁺ and water movement into the posterior chamber.

Figure 1. Signaling pathway of this compound in reducing intraocular pressure.

Experimental Protocols

The characterization of this compound's effects involves both in vitro enzymatic assays and in vivo measurements of ocular physiology.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[10] It measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the associated pH change.

Objective: To determine the inhibition constant (Kᵢ) of this compound for specific CA isozymes.

Materials:

-

Purified recombinant human CA isozyme (e.g., hCA-I, hCA-II, hCA-IV).

-

This compound stock solution of known concentration.

-

CO₂-saturated water (substrate).

-

Buffer solution (e.g., Tris or HEPES) containing a pH indicator (e.g., phenol (B47542) red).

-

Stopped-flow spectrophotometer.

Methodology:

-

Reagent Preparation: All solutions are pre-incubated at a controlled temperature (e.g., 25°C). The buffer is prepared to a specific pH (e.g., 7.5).

-

Enzyme-Inhibitor Incubation: The purified CA isozyme is incubated with various concentrations of this compound for a set period to allow for binding equilibrium to be reached. A control with no inhibitor is also prepared.

-

Reaction Initiation: The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution (from one syringe) with the CO₂-saturated water (from another syringe).

-

Data Acquisition: The hydration of CO₂ produces protons, causing a drop in pH. This change is monitored spectrophotometrically by the change in absorbance of the pH indicator over a very short time frame (milliseconds). The initial rate of the reaction is calculated from the slope of the absorbance change.

-

Data Analysis: Reaction rates are measured for each inhibitor concentration. The data are then plotted (e.g., using a Dixon or Lineweaver-Burk plot) to calculate the Kᵢ value.

Figure 2. Experimental workflow for a stopped-flow CA inhibition assay.

In Vivo Aqueous Humor Flow Measurement (Fluorophotometry)

This protocol assesses the physiological effect of topically administered this compound on aqueous humor dynamics in an animal model (e.g., rabbits).

Objective: To measure the reduction in aqueous humor flow rate following topical this compound administration.

Materials:

-

This compound ophthalmic solution (e.g., 1.8%).[1]

-

Topical fluorescein (B123965) dye solution.

-

Scanning ocular fluorophotometer.

-

Pneumatonometer (for IOP measurement).

-

Animal model (e.g., New Zealand white rabbits).

Methodology:

-

Baseline Measurement: Baseline IOP is measured. A topical fluorescent dye (fluorescein) is administered to the eyes several hours prior to the experiment to allow it to distribute within the anterior chamber.

-

Fluorophotometry Scan: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber. Scans are taken periodically (e.g., every hour) to establish the baseline rate of dye disappearance, which is proportional to the aqueous humor flow rate.

-

Drug Administration: A single drop of this compound solution is administered to one eye (the contralateral eye may receive a placebo vehicle).

-

Post-Dose Measurement: IOP and fluorescein concentration are measured at set time points following drug administration.

-

Flow Rate Calculation: The rate of aqueous humor flow (F) is calculated from the rate of decrease in the mass of fluorescein in the anterior chamber over time, using the formula F = (dM/dt) / C, where dM/dt is the rate of change of fluorescein mass and C is the concentration of fluorescein in the anterior chamber. The percentage reduction in flow compared to baseline or the placebo-treated eye is then determined.

Isozyme Targeting and Therapeutic Rationale

The efficacy of a topical CAI like this compound depends on its ability to potently inhibit the key isozymes (CA-II, CA-IV) involved in aqueous secretion while minimizing inhibition of other isozymes throughout the body to reduce side effects. The ideal inhibitor would have high affinity for the target ocular isozymes and sufficient physicochemical properties to penetrate the cornea and reach the ciliary body in therapeutic concentrations.

Figure 3. Logical relationship of key ocular CA isozymes as therapeutic targets.

Conclusion

This compound is a potent inhibitor of carbonic anhydrase that effectively lowers intraocular pressure by reducing the rate of aqueous humor formation. Its mechanism is rooted in the specific inhibition of CA isozymes, primarily CA-II and CA-IV, within the ciliary epithelium. The characterization of its inhibitory profile and physiological effects relies on precise experimental protocols, including stopped-flow enzyme kinetics and in vivo fluorophotometry. A thorough understanding of these principles is essential for the continued development and optimization of targeted therapies for glaucoma.

References

- 1. [Local carbonic anhydrase inhibitors MK-927 and Mk-417. Effect and tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Additive effect of timolol and the local carbonic anhydrase inhibitor MK-417 (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The human carbonic anhydrase isoenzymes I and II inhibitory effects of some hydroperoxides, alcohols, and acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Sezolamide's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide is a sulfonamide derivative expected to act as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[1] Inhibition of specific CA isozymes is a clinically validated strategy for treating a range of conditions such as glaucoma, epilepsy, and altitude sickness.[2][3]

This technical guide outlines the essential in-vitro assays and methodologies required to comprehensively characterize the inhibitory activity of this compound. It covers the determination of key inhibitory parameters (IC50 and Ki), outlines detailed experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. This inhibition disrupts the pH balance and ion transport in tissues where CAs are active.[4]

dot

Caption: Inhibition of cytosolic (CA II) and membrane-bound (CA IV) carbonic anhydrases by this compound.

Quantitative Data Presentation

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the inhibitory activities of several well-characterized sulfonamides against key human (h) carbonic anhydrase isozymes. These values serve as a benchmark for the expected potency and selectivity profile of this compound.

| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CA II vs CA I) |

| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 | 0.048 |

| Methazolamide | 50 | 14 | - | 28 | 4.5 | 0.28 |

| Dorzolamide | 3000 | 3.5 | - | 2.5 | 4.2 | 0.001 |

| Brinzolamide | 3100 | 3.1 | - | 3.2 | 5.1 | 0.001 |

| SLC-0111 | - | 960 | - | 45 | 4.5 | - |

Data compiled from multiple sources.[5][6][7] Note that values may vary slightly depending on the assay conditions.

Experimental Protocols

Accurate determination of inhibitory activity requires robust and well-validated experimental protocols. The two most common methods for characterizing carbonic anhydrase inhibitors are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs by monitoring the rapid pH change during CO₂ hydration.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. This pH change is monitored in real-time using a pH indicator dye (e.g., Phenol Red). The rate of color change is proportional to the enzyme's activity.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase isozyme

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH Indicator (e.g., Phenol Red)

-

CO₂-saturated water (prepared by bubbling CO₂ gas through chilled buffer for at least 30 minutes)

-

This compound stock solution (in DMSO or other suitable solvent)

Protocol:

-

Reagent Preparation:

-

Syringe 1 (Enzyme/Inhibitor): Prepare a solution containing assay buffer, pH indicator, and the desired final concentration of the CA enzyme. For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature.

-

Syringe 2 (Substrate): Load with the CO₂-saturated buffer.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow system to 25°C.

-

Set the observation wavelength to 557 nm for Phenol Red.

-

-

Measurement:

-

Uncatalyzed Rate: Perform a control run by mixing the CO₂ buffer with an enzyme-free indicator solution to measure the non-enzymatic hydration rate.

-

Catalyzed Rate: Mix the enzyme solution (with or without inhibitor) with the CO₂ buffer and record the change in absorbance over time (typically for 10-20 seconds).

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance vs. time curve.

-

Subtract the uncatalyzed rate from the catalyzed rates.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Cheng-Prusoff equation or by fitting to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

-

dot

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine IC50 and Ki values.

Esterase Activity Assay

This is a simpler, more accessible spectrophotometric method that relies on the esterase activity of carbonic anhydrases.

Principle: CAs can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA releases the chromophore 4-nitrophenolate, which can be monitored by measuring the increase in absorbance at 400 nm.

Materials:

-

Standard spectrophotometer with cuvette holder

-

Purified carbonic anhydrase isozyme

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

-

Substrate: 4-nitrophenyl acetate (p-NPA) stock solution (in acetonitrile)

-

This compound stock solution (in DMSO or other suitable solvent)

Protocol:

-

Reaction Setup:

-

In a cuvette, add the assay buffer, the CA enzyme solution, and the this compound solution (or buffer for the uninhibited control).

-

Mix and allow the solution to pre-incubate for 5-10 minutes at 25°C.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the p-NPA substrate stock solution to achieve a final concentration of ~3 mM.

-

Immediately start monitoring the increase in absorbance at 400 nm for 3-5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine Ki, repeat the experiment with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots.

-

dot

Caption: Workflow for the p-NPA esterase activity assay to determine IC50 and Ki values.

Conclusion

The comprehensive in-vitro characterization of this compound's inhibitory activity against a panel of physiologically relevant carbonic anhydrase isozymes is a critical step in its development. By employing the detailed protocols for stopped-flow CO₂ hydration and esterase activity assays outlined in this guide, researchers can accurately determine the potency (IC50) and binding affinity (Ki) of this compound. This data, when compared against benchmarks from established inhibitors, will elucidate the compound's selectivity profile and provide invaluable insights for its progression as a potential therapeutic agent.

References

- 1. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sezolamide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide and its analogues represent a significant class of compounds in the field of medicinal chemistry, primarily recognized for their role as carbonic anhydrase inhibitors. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental biological process is integral to various physiological functions, including pH homeostasis, respiration, and electrolyte secretion.[1] The inhibition of these enzymes, therefore, offers a therapeutic avenue for a range of conditions, most notably glaucoma, where the reduction of aqueous humor production leads to a decrease in intraocular pressure.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogues, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in further research and drug development.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy and selectivity of this compound analogues are intrinsically linked to their chemical structures. Modifications to the core scaffold can significantly impact their inhibitory potency against different carbonic anhydrase isoforms. The following tables summarize key quantitative data, primarily inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), for a series of this compound analogues and related sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (Kᵢ in nM) of Sulfonyl Semicarbazide Analogues against hCA Isoforms [4]

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | H | 98.3 | 14.4 | 73.9 | 0.79 |

| 6 | 4-F | 105.2 | 10.1 | 38.7 | 0.82 |

| 7 | 4-Cl | 112.8 | 8.5 | 28.4 | 0.65 |

| 8 | 4-Br | 118.4 | 7.2 | 25.1 | 0.59 |

| 9 | 4-I | 125.1 | 6.8 | 22.8 | 0.61 |

| 10 | 4-NO₂ | 130.5 | 3.5 | 20.5 | 0.68 |

| 11 | 4-Cl, 3-NO₂ | 865.7 | 71.8 | 35.6 | 0.75 |

| 12 | 4-CH₃ | 95.6 | 12.8 | 81.3 | 0.71 |

| 13 | 4-NHCOCH₃ | 101.9 | 11.5 | 78.2 | 0.77 |

| Acetazolamide (B1664987) (1) | - | 250 | 12 | 25 | 5.7 |

Table 2: Inhibitory Activity (IC₅₀ in µM) of Novel Acetazolamide Analogues against Carbonic Anhydrase [5]

| Compound | IC₅₀ (µM) |

| 4c | 0.238 ± 0.010 |

| 4d | 0.161 ± 0.007 |

| 4e | 0.067 ± 0.002 |

| 4g | 0.084 ± 0.003 |

| 4h | 0.033 ± 0.001 |

| 4i | 0.049 ± 0.002 |

| 4j | 0.187 ± 0.008 |

Table 3: Minimum Inhibitory Concentrations (MICs) of Acetazolamide Analogues against N. gonorrhoeae [6]

| Compound | MIC (µg/mL) |

| Acetazolamide | 4 |

| 17 (cyclopropyl) | 0.5 |

| 20 (cyclohexyl) | 0.5 |

| 23 (phenyl) | 0.25 |

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays cited in the study of this compound and its analogues.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change associated with CO₂ hydration.

Materials:

-

Purified carbonic anhydrase enzyme

-

Test inhibitors (e.g., this compound analogues)

-

CO₂-saturated water (substrate): Bubble CO₂ gas through deionized water for 30 minutes at 20°C.[1]

-

Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ for constant ionic strength.[4]

-

pH indicator: Phenol Red (0.2 mM).[4]

-

Stopped-flow spectrophotometer.

Procedure:

-

Dilute the purified CA enzyme in the assay buffer. Keep all reagents and the stopped-flow apparatus on ice or at 1°C.[1]

-

For inhibitor assays, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time.[1]

-

Rapidly mix the enzyme (or enzyme-inhibitor mixture) solution with the CO₂-saturated water in the stopped-flow device.[1]

-

Monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm for a period of 10–100 seconds.[4]

-

As a control, perform the reaction without the enzyme to measure the uncatalyzed rate.[1]

-

Calculate the initial reaction rates from the linear portion of the absorbance change over time.[1]

-

Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor.

-

Calculate IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations. For the determination of kinetic parameters and inhibition constants (Kᵢ), CO₂ concentrations can be varied from 1.7 to 17 mM.[4]

Colorimetric p-Nitrophenylacetate (pNPA) Esterase Assay

This assay provides a high-throughput method for screening carbonic anhydrase inhibitors by measuring the esterase activity of the enzyme.

Materials:

-

Purified carbonic anhydrase enzyme

-

Test inhibitors

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

p-Nitrophenylacetate (pNPA) substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Add assay buffer to each well of a 96-well plate.

-

Add varying concentrations of the test inhibitor (or DMSO for control) to the wells.

-

Add the CA enzyme solution to all wells except the background control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate the reaction by adding the pNPA substrate to all wells.[1]

-

Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[1]

-

Calculate the rate of reaction (change in absorbance per minute) for each well.[1]

-

Determine the percent inhibition and subsequently the IC₅₀ values as described in the stopped-flow assay.[1]

Signaling Pathways and Mechanisms of Action

The primary therapeutic effect of this compound and its analogues in glaucoma is the reduction of intraocular pressure (IOP). This is achieved through the inhibition of carbonic anhydrase in the ciliary body of the eye, which in turn reduces the secretion of aqueous humor.

Caption: Mechanism of Action of this compound in Reducing Intraocular Pressure.

The diagram above illustrates the catalytic role of carbonic anhydrase in the ciliary epithelium, leading to the formation of bicarbonate and protons, which are then secreted to form aqueous humor.[7] this compound inhibits carbonic anhydrase, thereby reducing the rate of this reaction and consequently lowering aqueous humor production and intraocular pressure.

Experimental and Logical Workflows

The process of identifying and characterizing novel carbonic anhydrase inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.

Caption: A typical workflow for the discovery and development of carbonic anhydrase inhibitors.

This workflow begins with high-throughput screening of compound libraries to identify initial "hits." Promising hits are then optimized through the synthesis of analogues, guided by structure-activity relationship analysis. Detailed kinetic studies are performed on lead compounds to accurately determine their inhibitory potency and mechanism before advancing to in vivo studies.

Conclusion

The structure-activity relationship of this compound and its analogues is a critical area of study for the development of potent and selective carbonic anhydrase inhibitors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in this field. The core sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrase, while modifications to the peripheral chemical moieties can significantly influence isoform selectivity and pharmacokinetic properties. Future research should continue to explore novel structural modifications to enhance therapeutic efficacy and minimize off-target effects, ultimately leading to the development of improved treatments for glaucoma and other carbonic anhydrase-related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The effects of carbonic anhydrase inhibitors on aqueous humor chemistry and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Toxicology of Topical Sezolamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide (formerly known as MK-417) is a potent, topically administered carbonic anhydrase inhibitor (CAI) developed for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1] As with any pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks prior to human clinical trials and support regulatory approval. For a topically administered drug like this compound, this evaluation focuses on both local tolerance at the site of application (the eye) and potential systemic toxicity following absorption.

This technical guide provides an in-depth summary of the key preclinical toxicology studies conducted on this compound. It includes detailed experimental protocols, a summary of quantitative data from pivotal studies, and an overview of the compound's mechanism of action. The objective is to offer a comprehensive resource for professionals involved in ophthalmic drug development and toxicological research.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound exerts its therapeutic effect by inhibiting carbonic anhydrase enzymes located in the ciliary processes of the eye.[2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[3][4] The formation of bicarbonate is a critical step in the production of aqueous humor.[5] By inhibiting this enzyme, this compound reduces the rate of bicarbonate formation, leading to a decrease in sodium and fluid transport and, consequently, a reduction in aqueous humor secretion.[2][5] This suppression of aqueous humor production results in a clinically significant lowering of intraocular pressure.[3]

General Preclinical Toxicology Workflow

The safety assessment of a new topical drug follows a structured workflow, beginning with initial irritation and sensitization studies and progressing to repeat-dose toxicity evaluations to support different phases of clinical trials.[6][7] This process is designed to identify potential local and systemic hazards, establish a safe starting dose in humans, and define parameters for clinical monitoring.[7]

Ocular Toxicology Studies

The primary focus of preclinical safety testing for this compound was on ocular tolerance, as the eye is the intended site of administration.

Summary of Findings

Repeat-dose ocular toxicity studies were conducted in two non-rodent species, rabbits and dogs, for a duration of up to 39 weeks.[8] The findings indicated that topical this compound was well-tolerated. Observations were limited to mild and transient signs of local irritation, such as blinking and squinting, which were not associated with any other abnormal ocular findings.[8] Importantly, a No-Observed-Adverse-Effect Level (NOAEL) was established at the highest tested dose.[8]

Table 1: Summary of Repeat-Dose Ocular Toxicology Studies with this compound

| Parameter | Rabbit | Dog |

|---|---|---|

| Study Duration | Up to 39 weeks[8] | Up to 39 weeks[8] |

| Concentration | Up to 5%[8] | Up to 5%[8] |

| Dosing Regimen | Topical, 3 times per day[8] | Topical, 3 times per day[8] |

| Total Daily Dose | 5.25 mg/eye/day[8] | 5.25 mg/eye/day[8] |

| Local Ocular Findings | Transient blinking and squinting (mild irritation)[8] | Transient blinking and squinting (mild irritation)[8] |

| Ocular NOAEL | 5% (5.25 mg/eye/day) [8] | 5% (5.25 mg/eye/day) [8] |

| Systemic Findings | Potential tongue target (inflammation)[8] | Potential tongue target (granulomatous inflammation)[8] |

Representative Experimental Protocol: Chronic Ocular Tolerance Study

While the specific internal protocol for the this compound studies is not publicly available, a typical study design based on regulatory guidelines is as follows.

-

Test System: New Zealand White rabbits (n=6-10 per group) are often used for their large, accessible eyes.[9][10]

-

Groups:

-

Control (Vehicle)

-

Low-Dose this compound

-

Mid-Dose this compound

-

High-Dose this compound (e.g., 5%)[8] A recovery group may be added for the high-dose and control groups.

-

-

Administration: A precise volume (e.g., 50 µL) of the test article is instilled into the conjunctival sac of one or both eyes, three times daily for the study duration (e.g., 39 weeks).[8]

-

Observations:

-

Daily: General health and clinical signs.

-

Ocular Examinations: Performed by a veterinary ophthalmologist at baseline and regular intervals. Eyes are scored for conjunctival redness, chemosis, discharge, and effects on the cornea and iris using a standardized scoring system (e.g., Draize method).[9] Slit-lamp biomicroscopy and indirect ophthalmoscopy are also conducted.

-

Intraocular Pressure: Measured at specified time points.

-

-

Terminal Procedures:

-

Pathology: At termination, animals undergo complete necropsy. Eyes and adnexa are collected, fixed, and subjected to detailed histopathological examination.[11]

-

Toxicokinetics: Blood samples are collected at various time points to assess systemic exposure to this compound.

-

Systemic Toxicology Studies

Systemic toxicity is assessed to understand the effects of the drug that may be absorbed into the bloodstream from the application site.

Findings from Ocular and Intravenous Studies

In the 39-week ocular studies, the tongue was identified as a potential target organ in both rabbits and dogs.[8] Minimal granulomatous inflammation of the tongue was noted in a small number of high-dose dogs.[8]

To further characterize systemic risk, intravenous (IV) toxicity studies were also performed. The IV route ensures 100% bioavailability and helps identify potential target organs that might not be seen with the lower systemic exposure from topical administration.[12] No adverse findings were seen in dogs.[8] In rats, potential targets included the thymus, urinary system, and male reproductive system, with a NOAEL of 10 mg/kg.[8]

Table 2: Summary of Intravenous (IV) Systemic Toxicology Studies

| Parameter | Rat | Dog |

|---|---|---|

| Study Duration | 13 weeks[8] | 4 and 7 weeks[8] |

| Dosing Regimen | Intravenous, up to 30 mg/kg/day[8] | Intravenous, up to 30 mg/kg/day[8] |

| Potential Target Organs | Thymus (females), urinary system, male reproductive system[8] | None identified[8] |

| NOAEL | 10 mg/kg [8] | Not applicable (no adverse findings)[8] |

Dermal Toxicology Assessment

For a comprehensive topical product safety profile, dermal toxicology studies are standard.[6] While specific dermal study data for this compound is not available in the public domain, likely because its intended use is strictly ophthalmic, a complete preclinical package would typically include the following assessments to rule out risks from accidental skin exposure.

Representative Experimental Protocol: Acute Dermal Irritation Study

This study is designed to assess the potential for a substance to cause irritation to the skin after a single exposure. The protocol is generally based on OECD Test Guideline 404.

-

Test System: Albino rabbits (n=3) are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[13]

-

The trunk of the animal is wrapped to hold the patch in place and prevent ingestion.[14]

-

After a 4-hour exposure period, the patch is removed, and the site is cleaned.

-

-

Observations: The skin site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] Scores are assigned based on the severity of the reaction. The results are used to classify the irritation potential of the substance.

Conclusion

The preclinical toxicology program for topical this compound demonstrates a favorable safety profile for its intended ophthalmic use. Long-term ocular administration in two relevant animal species was well-tolerated, with only mild, transient irritation observed at concentrations up to 5%.[8] The ocular NOAEL was established at this highest dose.[8] Systemic toxicity studies identified the tongue as a minor target organ after exaggerated topical ocular dosing and revealed other potential targets in rats only after high-dose intravenous administration.[8] These comprehensive studies provided the necessary safety data to support the progression of this compound into clinical development for the treatment of glaucoma and ocular hypertension.

References

- 1. Two topical carbonic anhydrase inhibitors this compound and dorzolamide in Gelrite vehicle: a multiple-dose efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Safety First: What’s Needed Before A Topical Drug Enters The Clinic - Dow Development Labs [dowdevelopmentlabs.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. api.upums.ac.in [api.upums.ac.in]

- 10. biomere.com [biomere.com]

- 11. fda.gov [fda.gov]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. Dermal toxicity studies: factors impacting study interpretation and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

No Scientific Evidence Found for Neuroprotective Effects of Sezolamide in Glaucoma Models

Despite a comprehensive search of scientific literature and databases, no studies were identified that investigate the potential neuroprotective effects of a compound named "Sezolamide" in the context of glaucoma. As a result, the requested in-depth technical guide or whitepaper on its core neuroprotective mechanisms, quantitative data, and experimental protocols cannot be provided at this time.

The term "this compound" does not appear in published research related to glaucoma, retinal ganglion cell survival, or neuroprotection in ophthalmic experimental models. This suggests that "this compound" may be a new or developmental compound not yet described in publicly available scientific literature, a potential misspelling of another therapeutic agent, or a compound not currently under investigation for glaucoma treatment.

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] While lowering intraocular pressure (IOP) is the primary treatment modality, research into neuroprotective strategies that directly target the survival of RGCs is an active area of investigation.[1][3]

Numerous compounds are being explored for their neuroprotective potential in glaucoma. These agents often belong to classes of drugs such as:

-

Carbonic Anhydrase Inhibitors (CAIs): Drugs like dorzolamide (B1670892) and brinzolamide (B135381) are known to lower IOP by reducing aqueous humor production.[4][5] Some studies suggest that CAIs may also have neuroprotective effects independent of IOP reduction, potentially by increasing ocular blood flow.[6]

-

Alpha-Adrenergic Agonists: Brimonidine is an example of an alpha-agonist that, in addition to lowering IOP, has been shown to have neuroprotective properties in preclinical studies.

-

NMDA Receptor Antagonists: Memantine has been investigated for its potential to block excitotoxicity, a key pathway in RGC death.

-

Neurotrophic Factors: Ciliary neurotrophic factor (CNTF) and brain-derived neurotrophic factor (BDNF) are proteins that support the survival of neurons and have been explored as potential therapeutic agents in glaucoma.[6]

The investigation of a potential neuroprotective agent in glaucoma models typically involves a series of preclinical studies to assess its efficacy and mechanism of action.

Standard Experimental Workflow for Assessing Neuroprotection in Glaucoma

Below is a generalized experimental workflow that would be employed to evaluate a novel compound for neuroprotective effects in glaucoma.

References

- 1. mdpi.com [mdpi.com]

- 2. Understanding Neuroprotection In Glaucoma - Glaucoma Research Foundation [glaucoma.org]

- 3. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glaucoma - Wikipedia [en.wikipedia.org]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. eyesoneyecare.com [eyesoneyecare.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sezolamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative protocol for the laboratory synthesis of Sezolamide hydrochloride, a potent carbonic anhydrase inhibitor. The synthesis involves a multi-step process commencing with the formation of a 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core, followed by the introduction of a sulfonamide group and subsequent reaction with a substituted aniline (B41778) to yield the final product. This protocol is a composite based on established synthetic methods for analogous compounds and general procedures for the formation of the required functional groups, intended to serve as a practical guide for researchers.

Quantitative Data Summary

The following table outlines the expected products and provides a template for recording experimentally determined quantitative data for each key step in the synthesis of this compound hydrochloride.

| Step | Intermediate/Product Name | Molecular Formula | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (e.g., by HPLC) |

| 1 | 5-Sulfamoyl-2-aminobenzoic acid | C₇H₈N₂O₄S | To be determined | To be determined | To be determined | To be determined |

| 2 | 6-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C₈H₇N₃O₃S₂ | To be determined | To be determined | To be determined | To be determined |

| 3 | 6-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C₈H₅ClN₂O₃S₂ | To be determined | To be determined | To be determined | To be determined |

| 4 | (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | C₁₄H₁₀Cl₂N₄O₅S₃ | To be determined | To be determined | To be determined | To be determined |

| 5 | This compound Hydrochloride | C₁₄H₁₁Cl₃N₄O₅S₃ | To be determined | To be determined | To be determined | To be determined |

Note: The values for theoretical yield, actual yield, and purity are placeholders and must be determined experimentally.

Experimental Protocols

This section details a representative multi-step protocol for the synthesis of this compound hydrochloride.

2.1. Step 1: Synthesis of 5-Sulfamoyl-2-aminobenzoic acid

This initial step involves the chlorosulfonylation of 2-aminobenzoic acid followed by amination.

-

Materials: 2-aminobenzoic acid, Chlorosulfonic acid, Ammonium (B1175870) hydroxide (B78521), Dichloromethane (DCM), Sodium bicarbonate.

-

Procedure:

-

In a fume hood, cautiously add 2-aminobenzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (5-10 equivalents) at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

Slowly add the crude sulfonyl chloride to a stirred solution of concentrated ammonium hydroxide at 0-5 °C.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 5-sulfamoyl-2-aminobenzoic acid.

-

2.2. Step 2: Synthesis of 6-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This step involves the cyclization of the previously synthesized intermediate with potassium thiocyanate (B1210189).

-

Materials: 5-Sulfamoyl-2-aminobenzoic acid, Potassium thiocyanate, Acetic anhydride (B1165640).

-

Procedure:

-

A mixture of 5-sulfamoyl-2-aminobenzoic acid (1 equivalent) and potassium thiocyanate (1.2 equivalents) in acetic anhydride (5-10 volumes) is heated at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol (B145695).

-

Dry the solid to obtain 6-sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

2.3. Step 3: Synthesis of 6-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The sulfonamide is converted to a sulfonyl chloride in this step.

-

Materials: 6-Sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, Thionyl chloride, Dimethylformamide (DMF) (catalytic).

-

Procedure:

-

To a suspension of 6-sulfamoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in excess thionyl chloride (5-10 equivalents), add a catalytic amount of DMF.

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

The resulting solid, 6-(chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is used in the next step without further purification.

-

2.4. Step 4: Synthesis of (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

This is the key step where the two main fragments of the molecule are coupled.

-

Materials: 6-(Chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, 5-Amino-2-chlorobenzenesulfonamide (B15370), Pyridine (B92270).

-

Procedure:

-

Dissolve 5-amino-2-chlorobenzenesulfonamide (1 equivalent) in pyridine at 0-5 °C.

-

Slowly add 6-(chlorosulfonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) to the solution.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated HCl.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired sulfonamide.

-

2.5. Step 5: Formation of this compound Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

-

Materials: (S)-N-(4-chloro-3-sulfamoylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, Ethanolic HCl or HCl gas, Ethanol, Diethyl ether.

-

Procedure:

-

Dissolve the product from Step 4 in a minimal amount of hot ethanol.

-

Cool the solution to room temperature and add a solution of HCl in ethanol (or bubble HCl gas through the solution) until the pH is acidic (pH 1-2).

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound hydrochloride.

Caption: Synthetic pathway for this compound hydrochloride.

Developing a Stable Topical Formulation for Sezolamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a stable topical formulation of Sezolamide, a potent carbonic anhydrase inhibitor. These application notes and protocols are intended to assist researchers, scientists, and drug development professionals in creating a safe, effective, and stable product.

Introduction to this compound and Topical Formulation Challenges

This compound is a carbonic anhydrase inhibitor that has been investigated for its potential to lower intraocular pressure (IOP), a key factor in the management of glaucoma.[1] Topical administration is the preferred route for treating ocular conditions due to the direct application at the site of action, which minimizes systemic side effects. However, developing a stable and effective topical formulation for drugs like this compound presents several challenges, primarily related to the drug's physicochemical properties and the physiological barriers of the eye.

Key challenges in the topical delivery of carbonic anhydrase inhibitors like acetazolamide (B1664987), which can be extrapolated to this compound, include poor aqueous solubility and limited corneal penetration.[2][3][4][5][6][7] Overcoming these hurdles is critical to ensure therapeutic efficacy and patient compliance. This involves the careful selection of excipients to enhance solubility, improve viscosity for longer residence time, and facilitate drug permeation across the cornea.

Pre-formulation Studies

Before developing the final formulation, a thorough characterization of the active pharmaceutical ingredient (API), this compound, is essential. These pre-formulation studies provide the foundational data for rational formulation design.

Table 1: Key Pre-formulation Parameters for this compound

| Parameter | Importance in Formulation Development |

| Solubility | Determines the choice of solvent system and the need for solubilizing agents. |

| pKa | Influences the ionization state of the drug at physiological pH, affecting solubility and corneal permeability. |

| Partition Coefficient (Log P) | Indicates the lipophilicity of the drug, which is a critical factor for penetration through the corneal epithelium. |

| Melting Point | Provides information on the physical stability of the drug. |

| Particle Size and Polymorphism | Can impact dissolution rate, solubility, and bioavailability if the drug is in a suspension.[8] |

| Forced Degradation Studies | Identifies potential degradation pathways (hydrolysis, oxidation, photolysis) and helps in the selection of appropriate stabilizers and packaging. |

Formulation Development

The goal is to develop a formulation that is stable, well-tolerated, and provides optimal drug delivery. A systematic approach to selecting excipients is crucial.

Excipient Selection

Excipients play a critical role in the performance and stability of topical formulations.[9] The following table summarizes key excipients and their functions.

Table 2: Excipients for this compound Topical Formulation

| Excipient Category | Function | Examples |

| Solubilizers | To increase the solubility of this compound in the aqueous vehicle. | Polyethylene glycols (PEGs), cyclodextrins, polysorbates.[2][9] |

| Viscosity-Enhancing Agents | To increase the residence time of the formulation on the ocular surface, improving drug absorption. | Hydroxypropyl methylcellulose (B11928114) (HPMC), carboxymethyl cellulose (B213188) (CMC), carbomers, gellan gum (Gelrite).[1][10][11] |

| Preservatives | To prevent microbial contamination in multi-dose containers. | Benzalkonium chloride, polyquaternium-1, sodium perborate.[10][11] |

| Tonicity Adjusting Agents | To ensure the formulation is isotonic with lachrymal fluids, minimizing irritation. | Sodium chloride, mannitol, glycerin. |

| pH Buffering Agents | To maintain the pH of the formulation within a range that ensures drug stability and physiological compatibility. | Phosphate (B84403) buffers, citrate (B86180) buffers, borate (B1201080) buffers. |

| Penetration Enhancers | To improve the permeability of this compound across the cornea. | Bile salts, fatty acids, surfactants.[11] |

| Antioxidants & Chelating Agents | To protect the API from oxidative degradation and chelate metal ions that can catalyze degradation. | Edetate disodium (B8443419) (EDTA), sodium metabisulfite.[12][13] |

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing a topical this compound formulation.

Caption: Workflow for Topical this compound Formulation Development.

Stability Testing Protocol

Stability testing is mandatory to establish the shelf-life of the drug product and ensure its quality, safety, and efficacy throughout the storage period.[14][15][16] The protocol should be designed based on the International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for the quantitative analysis of pharmaceuticals in topical formulations.[17][18][19][20]

Protocol: HPLC Method for this compound Quantification

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[17]

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of this compound from any degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound.

-

Injection Volume: 10-20 µL.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Study Design

At least three primary batches of the final formulation in the proposed container-closure system should be subjected to stability testing.[21]

Table 3: Stability Storage Conditions (ICH Q1A R2)

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf-life) | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Note: Refrigerated storage conditions (5°C ± 3°C) should also be considered if the formulation is sensitive to heat.

Stability Testing Parameters

The following parameters should be monitored at each time point.[22][23]

Table 4: Parameters for Stability Testing of this compound Topical Formulation

| Test | Acceptance Criteria |

| Appearance | Clear, colorless to slightly yellow solution, free from visible particles. |

| pH | Within the specified range (e.g., 6.5 - 7.5). |

| Viscosity | Within the specified range. |

| Assay of this compound | 90.0% - 110.0% of the label claim. |

| Degradation Products/Impurities | Individual and total impurities should not exceed the specified limits. |

| Preservative Content (if applicable) | Within the specified range (e.g., 90.0% - 110.0% of the label claim). |

| Sterility (for sterile products) | Must meet the requirements of the relevant pharmacopeia. |

| Particulate Matter (for solutions) | Must meet the requirements of the relevant pharmacopeia for ophthalmic solutions. |

In Vitro Release Testing (IVRT)

IVRT is a critical tool for assessing the performance of topical formulations and ensuring batch-to-batch consistency. It measures the rate and extent of drug release from the formulation.

Protocol: In Vitro Release Testing (IVRT) for this compound Formulation

-

Apparatus: A vertical diffusion cell (Franz diffusion cell).

-

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).

-

Receptor Medium: A buffered solution in which this compound is soluble, ensuring sink conditions are maintained.

-

Procedure:

-

Mount the membrane on the diffusion cell.

-

Fill the receptor chamber with the receptor medium and maintain a constant temperature (e.g., 32°C).

-

Apply a finite dose of the this compound formulation to the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

-

Analyze the samples for this compound concentration using the validated HPLC method.

-

-

Data Analysis: Plot the cumulative amount of this compound released per unit area versus time. The release rate (flux) can be calculated from the slope of the linear portion of the curve.

Mechanism of Action of this compound

This compound lowers intraocular pressure by inhibiting the carbonic anhydrase enzyme in the ciliary body of the eye. This enzyme is crucial for the production of bicarbonate, which drives the secretion of aqueous humor. By inhibiting this process, the rate of aqueous humor formation is reduced, leading to a decrease in IOP.

Caption: Simplified Mechanism of Action of this compound.

Conclusion

The development of a stable topical formulation for this compound requires a systematic and data-driven approach. Thorough pre-formulation studies, rational excipient selection, and a comprehensive stability testing program are essential for creating a high-quality product. The protocols and application notes provided in this document offer a framework for researchers and developers to navigate the complexities of topical formulation development and successfully bring a stable and effective this compound product to fruition.

References

- 1. Two topical carbonic anhydrase inhibitors this compound and dorzolamide in Gelrite vehicle: a multiple-dose efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of topically effective formulations of acetazolamide using HP-beta-CD-polymer co-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical delivery of acetazolamide by encapsulating in mucoadhesive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Promising complexes of acetazolamide for topical ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical delivery of acetazolamide by encapsulating in mucoadhesive nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. seppic.com [seppic.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. ondrugdelivery.com [ondrugdelivery.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. cphi-online.com [cphi-online.com]

- 14. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 15. seppic.com [seppic.com]

- 16. www3.paho.org [www3.paho.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Pharmaceutical Topical Drug Product Testing, Methods & Stability Studies - Dow Development Labs [dowdevelopmentlabs.com]

- 23. asean.org [asean.org]

Application Note: Quantification of Sezolamide in Ocular Tissues by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sezolamide in various ocular tissues, including cornea, aqueous humor, and vitreous humor. This compound, a potent carbonic anhydrase inhibitor, is under investigation for the treatment of glaucoma. Accurate determination of its concentration in ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The described method, adapted from established protocols for structurally similar carbonic anhydrase inhibitors, utilizes a reversed-phase C18 column with UV detection. The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor. This compound is a promising CAI that exhibits high affinity and selectivity for carbonic anhydrase isoforms present in the ciliary processes of the eye. To facilitate the preclinical and clinical development of this compound, a validated bioanalytical method for its quantification in ocular tissues is essential. This document presents a detailed protocol for an HPLC-UV method tailored for this purpose.

Signaling Pathway of Carbonic Anhydrase Inhibitors in the Eye

Carbonic anhydrase inhibitors, such as this compound, lower intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary epithelium. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor into the posterior chamber of the eye.

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Acetazolamide or a structurally similar compound

-

HPLC-grade acetonitrile (B52724) and methanol

-

HPLC-grade water

-

Formic acid or phosphoric acid

-

Phosphate (B84403) buffered saline (PBS)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Tissue homogenizer

Sample Preparation

A robust sample preparation is critical for accurate quantification. The following is a general workflow.

Caption: HPLC quantification workflow.

Detailed Steps:

-

Tissue Collection and Storage: Excise ocular tissues (cornea, aqueous humor, vitreous humor) and immediately freeze them at -80°C until analysis.

-

Homogenization: Thaw the tissue samples on ice. Weigh the tissue and homogenize it in a known volume of cold PBS (e.g., 1:5 w/v). For aqueous and vitreous humor, homogenization may not be necessary.

-

Spiking with Internal Standard: Add a known concentration of the internal standard (IS) to each sample, calibrator, and quality control (QC) sample.

-

Protein Precipitation (PPT): To an aliquot of the homogenate (e.g., 100 µL), add 200 µL of a cold precipitating agent (e.g., acetonitrile or 10% trichloroacetic acid). Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube for HPLC analysis.

HPLC Conditions

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or a phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | Approximately 265 nm (to be optimized based on this compound's UV spectrum) |

| Internal Standard | A compound with similar chromatographic behavior, e.g., Acetazolamide |

Note: The optimal mobile phase composition and gradient program should be determined during method development to achieve good resolution and peak shape for this compound and the internal standard.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation. The key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for both intra-day and inter-day precision. |

| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank matrix samples. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Recovery | Consistent and reproducible extraction recovery of this compound and the IS from the ocular matrix. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. |

Data Presentation

The quantitative results from the method validation should be presented in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for this compound in Aqueous Humor

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | CV (%) |

| 10 (LLOQ) | 9.5 | 95.0 | 8.2 |

| 25 | 26.1 | 104.4 | 5.6 |

| 50 | 48.9 | 97.8 | 4.1 |

| 100 | 102.3 | 102.3 | 3.5 |

| 250 | 245.7 | 98.3 | 2.8 |

| 500 | 508.1 | 101.6 | 1.9 |

| 1000 (ULOQ) | 995.4 | 99.5 | 2.1 |

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound in Cornea

| QC Level | Nominal Conc. (ng/g) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Mean Conc. (ng/g) ± SD | Accuracy (%) | ||

| LLOQ | 20 | 19.2 ± 1.5 | 96.0 |

| Low | 50 | 51.3 ± 3.1 | 102.6 |

| Medium | 400 | 395.6 ± 15.8 | 98.9 |

| High | 800 | 812.0 ± 32.5 | 101.5 |

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound in ocular tissues. The detailed protocol for sample preparation, chromatographic separation, and method validation will enable researchers to obtain high-quality data for pharmacokinetic and other drug development studies. The adaptability of this method, based on established principles for similar compounds, offers a solid starting point for laboratories involved in the research and development of novel ophthalmic therapies.

Application Notes and Protocols: Efficacy Testing of Sezolamide Eye Drops in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction